(+/-)9-HODE cholesteryl ester

Atherosclerosis Lipidomics Oxidative Stress

(±)9-HODE cholesteryl ester (CAS 33783-76-5) is a racemic monohydroxy fatty acid cholesteryl ester, formed via the oxidation of cholesteryl linoleate, a primary polyunsaturated fatty acid component of low-density lipoprotein (LDL). The compound is an established biomarker for oxidative stress and lipid peroxidation, initially isolated from human atherosclerotic lesions and recognized as a major product of copper-catalyzed LDL oxidation and 15-lipoxygenase (15-LO) metabolism.

Molecular Formula C45H76O3
Molecular Weight 665.1 g/mol
Cat. No. B15136312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)9-HODE cholesteryl ester
Molecular FormulaC45H76O3
Molecular Weight665.1 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O
InChIInChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16+/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1
InChIKeyALWABJCAEDQEGO-SGAXLBQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)9-HODE cholesteryl ester: A Critical Oxidized LDL Biomarker and Atherosclerosis Research Tool


(±)9-HODE cholesteryl ester (CAS 33783-76-5) is a racemic monohydroxy fatty acid cholesteryl ester, formed via the oxidation of cholesteryl linoleate, a primary polyunsaturated fatty acid component of low-density lipoprotein (LDL) [1]. The compound is an established biomarker for oxidative stress and lipid peroxidation, initially isolated from human atherosclerotic lesions and recognized as a major product of copper-catalyzed LDL oxidation and 15-lipoxygenase (15-LO) metabolism . Its molecular structure, C45H76O3, features a hydroxyl group at the C9 position of the octadecadienoic acid chain esterified to cholesterol, imparting specific biophysical properties relevant to lipid transport and cellular signaling within the arterial intima [2].

Why (±)9-HODE cholesteryl ester Cannot Be Replaced by its Close Analogs in Critical Research


Interchanging (±)9-HODE cholesteryl ester with other HODE cholesteryl ester isomers (e.g., 13-HODE cholesteryl ester) or stereoisomers (e.g., 9(S)-HODE or 9(R)-HODE cholesteryl ester) is scientifically unjustified due to critical differences in their biochemical origin, stereospecific biological activity, and receptor interactions. While 9(S)-HODE and 9(R)-HODE cholesteryl esters are valuable as chiral standards for analytical method development , (±)9-HODE cholesteryl ester serves a distinct purpose as a racemic mixture, faithfully modeling the random, non-enzymatic lipid peroxidation processes that occur under pathophysiological conditions [1]. Its biological profile differs significantly from 13-HODE cholesteryl ester; for instance, in a controlled study, 9-HODE (free acid form) was 2.8-fold more potent than 13-HODE in inducing the release of the pro-inflammatory cytokine interleukin-1 beta (IL-1β) from human macrophages (122 pg/culture vs. 43 pg/culture at 33 µM) [2]. Substituting a chiral standard for a racemic mixture, or the 13-isomer for the 9-isomer, would therefore introduce uncontrolled variables that compromise the physiological relevance and interpretability of experimental results in oxidative stress and atherosclerosis research.

Quantitative Differentiation Guide: (±)9-HODE cholesteryl ester vs. Primary Alternatives


Validated Biomarker for Monocyte-Mediated LDL Oxidation: (±)9-HODE vs. Cholesteryl Linoleate

(±)9-HODE cholesteryl ester is a principal, stable end-product used to quantify the oxidation of cholesteryl linoleate, the predominant polyunsaturated lipid in human LDL. This allows for precise tracking of oxidative modification, a key initial step in atherogenesis [1]. The specificity and quantitation of this product are crucial, as it directly reflects the oxidative burden on a core LDL component.

Atherosclerosis Lipidomics Oxidative Stress

Downregulation of Vascular Lysosomal Acid Lipase (LAL): (±)9-HODE vs. Native LDL

Exposure to (±)9-HODE cholesteryl ester significantly impairs lysosomal acid lipase (LAL) function in human endothelial cells, a key enzyme for intracellular cholesterol ester hydrolysis. This effect is not observed with native, unoxidized LDL, highlighting the specific pathogenic role of this oxidized lipid species [1].

Vascular Biology Cholesterol Homeostasis Endothelial Dysfunction

Induction of Endoplasmic Reticulum (ER) Stress in Macrophages: 9-HODE as an Active Component of oxLDL

The free acid form of the compound, 9-HODE, is a potent inducer of ER stress in human macrophages, a pathway linked to chronic inflammation and atherosclerosis. This activity is shared with another bioactive lipid from oxLDL, 4-HNE, and importantly, the effect is not seen with unmodified LDL [1].

Macrophage Biology ER Stress Cellular Signaling

Potent Induction of Pro-inflammatory IL-1β Release: 9-HODE vs. 13-HODE and Unmodified LDL

9-HODE and its cholesteryl ester are potent and differential inducers of IL-1β, a key pro-inflammatory cytokine driving vascular smooth muscle cell proliferation. In a direct comparison, 9-HODE is significantly more active than its 13-HODE isomer, and unmodified LDL does not induce this effect [1].

Inflammation Macrophage Biology Cytokine Signaling

High-Value Research and Industrial Application Scenarios for (±)9-HODE cholesteryl ester


Quantitative LC-MS/MS Analysis of Oxidized LDL in Atherosclerosis and Cardiovascular Disease Models

Procurement of (±)9-HODE cholesteryl ester is essential for developing and validating robust LC-MS/MS methods to quantify oxidized lipids in biological samples. As a primary product of LDL oxidation [1], it serves as a critical analytical standard for monitoring the progression of atherosclerosis in both in vitro cell culture models (e.g., macrophage and endothelial cell exposure studies [2]) and in vivo animal models. Its use as a calibrator ensures accurate quantitation of this specific oxidized cholesteryl ester, which is a more direct marker of oxidative stress than total HODEs.

Investigating Intracellular Cholesterol Trafficking and Lysosomal Dysfunction in Foam Cell Formation

This compound is specifically required for research focused on the mechanisms of lysosomal acid lipase (LAL) regulation and its role in vascular disease. Studies have shown that (±)9-HODE cholesteryl ester, but not native LDL, significantly downregulates LAL in human endothelial and smooth muscle cells [2]. Therefore, this reagent is critical for experiments aiming to dissect how oxidized lipids disrupt cholesterol homeostasis and contribute to the formation of lipid-laden foam cells, a hallmark of atherosclerotic plaques.

Mechanistic Studies on Oxidized Lipid-Induced ER Stress and Inflammatory Signaling in Macrophages

For laboratories investigating the link between lipid oxidation, ER stress, and inflammation, (±)9-HODE cholesteryl ester is a key tool. It has been identified as an active component of oxLDL that triggers ER stress pathways (eIF-2α, SAPK/JNK) [3] and is a potent inducer of the pro-inflammatory cytokine IL-1β from macrophages, showing 2.8-fold greater activity than 13-HODE [4]. This makes it an ideal, well-defined stimulus for controlled experiments aimed at dissecting these specific signaling cascades, allowing for precise activation of pathways without the complex and variable mixture of a total oxLDL preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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